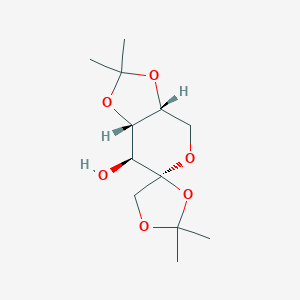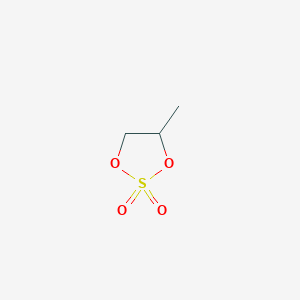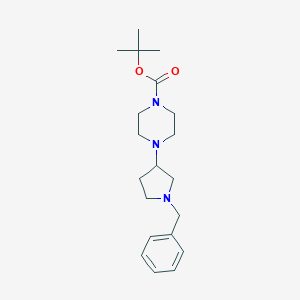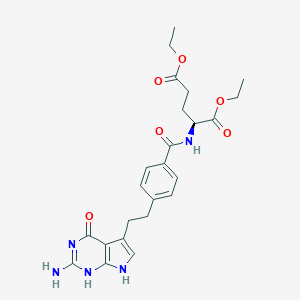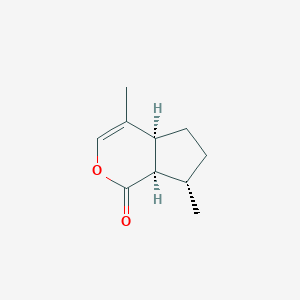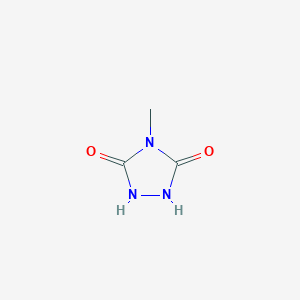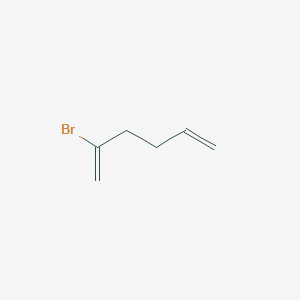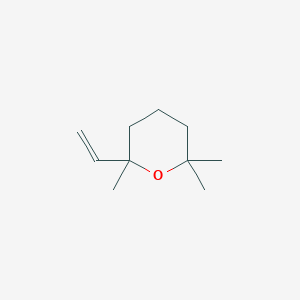![molecular formula C₂₀H₂₈O₂ B041943 (8R,9S,13S,14S,17S)-13-ethyl-3-methoxy-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-ol CAS No. 3625-82-9](/img/structure/B41943.png)
(8R,9S,13S,14S,17S)-13-ethyl-3-methoxy-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-ol
Description
Synthesis Analysis
The synthesis of cyclopenta[a]phenanthrene derivatives involves multiple steps, starting from basic structures like dihydro-11-methoxycyclopenta[a]phenanthren-17-one and progressing through isomeric forms and secondary alcohols to achieve complex derivatives (Coombs & Boyd, 1998). These processes can include the optimization of precursor compounds and the employment of ethylene diketal in the synthesis of bay-region analogues (Coombs, 1999).
Molecular Structure Analysis
Crystal and molecular structure analyses of cyclopenta[a]phenanthrene derivatives provide insights into their conformation and structural properties. For instance, specific synthetic intermediates have been studied for their crystallography, revealing monoclinic space groups and detailed unit cell dimensions (Lynton & Siew, 1973).
Chemical Reactions and Properties
Research into the chemical reactions of cyclopenta[a]phenanthrenes often explores their potential carcinogenicity and the synthesis of metabolites. Studies include the synthesis of oxygenated derivatives and the identification of monohydroxy metabolites produced by rat liver preparations, highlighting the metabolic interest in these compounds (Coombs et al., 1975).
Physical Properties Analysis
The physical properties of these compounds are closely tied to their structural characteristics. Detailed analyses can include the investigation of crystal structures, providing essential information on the physical form and stability of these molecules (Lynton & Siew, 1973).
Chemical Properties Analysis
The chemical properties of cyclopenta[a]phenanthrenes, such as their mutagenicity and carcinogenicity, are subjects of significant research interest. These studies often focus on the synthesis and testing of derivatives for their biological activities, exploring the relationship between chemical structure and carcinogenic potential (Coombs et al., 1973).
Scientific Research Applications
Environmental Bioremediation
Phenanthrene, a structural relative within the polycyclic aromatic hydrocarbons (PAHs) family, is of significant interest due to its environmental impact. Sphingomonads, a group of bacteria, have shown a remarkable ability to degrade phenanthrene in contaminated soils and sediments. This biodegradation process is crucial for mitigating the toxicity of PAHs in the environment. The study by Waigi et al. (2015) delves into the taxonomic, autecological, and genetic features of sphingomonads, highlighting their adaptability and efficiency in metabolizing phenanthrene under various conditions (Waigi et al., 2015).
Microbial Degradation of Organic Pollutants
Mycobacterium strains have been identified as potent degraders of pyrene, another PAH, suggesting a broader scope of microbial applications in the bioremediation of hazardous substances. The review by Qutob et al. (2022) synthesizes data on the degradation efficiency, metabolite formation, and proposed pathways, offering insights into the microbial cleanup of PAH-contaminated environments (Qutob et al., 2022).
Chemical Synthesis and Transformation
The chemistry of cyclopenta[c]phenanthrenes, compounds with structural similarities to phenanthrenes, has been studied for their potential in creating new chemical entities with desirable properties. Brzuzan et al. (2013) discuss the environmental occurrence, chemical synthesis methods, and biological activities of these compounds, shedding light on their potential uses in various fields, including environmental science and pharmacology (Brzuzan et al., 2013).
properties
IUPAC Name |
(8R,9S,13S,14S,17S)-13-ethyl-3-methoxy-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H28O2/c1-3-20-11-10-16-15-7-5-14(22-2)12-13(15)4-6-17(16)18(20)8-9-19(20)21/h5,7,12,16-19,21H,3-4,6,8-11H2,1-2H3/t16-,17-,18+,19+,20+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CNPGMVAEOUQDBN-SLHNCBLASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC12CCC3C(C1CCC2O)CCC4=C3C=CC(=C4)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2O)CCC4=C3C=CC(=C4)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801036252 | |
| Record name | 18-Methylestradiol-3-methyl ether | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801036252 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
300.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(8R,9S,13S,14S,17S)-13-ethyl-3-methoxy-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-ol | |
CAS RN |
848-01-1, 3625-82-9 | |
| Record name | Gona-1,3,5(10)-trien-17-ol, 13-ethyl-3-methoxy-, (17β)-(±)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=848-01-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (17β)-13-Ethyl-3-methoxygona-1,3,5(10)-trien-17-ol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3625-82-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 18-Methylestradiol-3-methyl ether | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003625829 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 18-Methylestradiol-3-methyl ether | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801036252 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-Methoxy-18-methyl-1,3,5(10)-estratrien-17 beta-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.113.715 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Gona-1,3,5(10)-trien-17-ol, 13-ethyl-3-methoxy-, (17β)-(+-) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



